molecular formula C11H20ClNO2 B6181207 1-[(cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride CAS No. 2613381-54-5

1-[(cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6181207
CAS No.: 2613381-54-5
M. Wt: 233.7
InChI Key:
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Description

1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylamino group attached to a cyclopropane ring, further modified by a carboxylic acid group and a hydrochloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride typically involves multiple steps. One common approach is the reaction of cyclohexylamine with a suitable cyclopropane derivative, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as a drug precursor or active pharmaceutical ingredient.

  • Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Cyclohexylamine

  • Cyclopropane derivatives

  • Carboxylic acid derivatives

Uniqueness: 1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride is unique due to its combination of functional groups and structural features, which distinguish it from other similar compounds. Its specific interactions and applications set it apart in various scientific and industrial contexts.

Properties

CAS No.

2613381-54-5

Molecular Formula

C11H20ClNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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